Ethyl 2-hydroxy-5-nitronicotinate
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Overview
Description
Ethyl 2-hydroxy-5-nitronicotinate is an organic compound with the molecular formula C8H8N2O5. It is a derivative of nicotinic acid, featuring a nitro group at the 5-position and a hydroxy group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-nitronicotinate can be synthesized through a multi-step process involving the nitration of ethyl nicotinate followed by hydrolysis and esterification. The typical synthetic route includes:
Nitration: Ethyl nicotinate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Hydrolysis: The nitrated product is then hydrolyzed to form the corresponding carboxylic acid.
Esterification: Finally, the carboxylic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Ethyl 2-oxo-5-nitronicotinate.
Reduction: Ethyl 2-hydroxy-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-5-nitronicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to nicotinic acid derivatives.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-hydroxy-5-nitronicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the nitro and hydroxy groups, making it less reactive.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl 2-hydroxy-3-nitronicotinate: Nitro group at the 3-position instead of the 5-position, leading to different chemical and biological properties
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 2-hydroxy-5-nitronicotinate (CAS Number: 156896-54-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the following chemical characteristics:
The biological activity of this compound is primarily attributed to its nitro group and hydroxyl functionality, which can enhance interactions with biological targets. The compound has been studied for its potential in synthesizing diverse derivatives that may exhibit enhanced pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives containing nitro groups have shown significant activity against various bacterial strains:
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | 0.05 - 0.1 mg/mL |
Related nitro compounds | Various strains | Ranged from 0.01 to 0.1 mg/mL |
These findings suggest that the presence of the nitro group is crucial for enhancing antimicrobial efficacy .
Case Studies
-
Synthesis and Evaluation of Derivatives :
A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were tested for antimicrobial properties, and it was found that modifications to the nitro group significantly influenced their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . -
Toxicological Assessment :
Toxicological studies have indicated that while this compound exhibits antimicrobial properties, it also presents certain risks. The compound has been classified under Category 2 for skin irritation and serious eye damage . This emphasizes the need for careful handling and further studies on its safety profile.
Research Findings
Research indicates that this compound can act as a precursor for developing new pharmaceutical agents with improved bioactivity. The synthesis process often involves multi-component reactions that yield various functionalized derivatives, enhancing the scope of biological applications .
Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(10(13)14)4-9-7(6)11/h3-4H,2H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPVIVOIVRFMPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566175 |
Source
|
Record name | Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156896-54-7 |
Source
|
Record name | Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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